molecular formula C11H9FN6 B2745457 N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine CAS No. 338403-49-9

N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine

Cat. No.: B2745457
CAS No.: 338403-49-9
M. Wt: 244.233
InChI Key: MAUHVLTYEKMEQR-UHFFFAOYSA-N
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Description

N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl group in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroaniline with a suitable pyrazole derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction can produce an amine derivative.

Scientific Research Applications

N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine enhances its pharmacological properties, making it more potent as an enzyme inhibitor compared to its analogs. This unique feature contributes to its potential as a therapeutic agent in various medical applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6/c12-8-3-1-2-4-9(8)17-18-6-14-11-7(10(18)13)5-15-16-11/h1-6,13,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJFQKYFLAEUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN2C=NC3=C(C2=N)C=NN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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